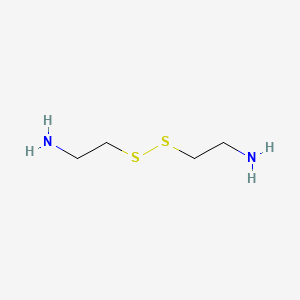

Cystamine

Vue d'ensemble

Description

La cystamine, également connue sous le nom de 2,2'-dithiobiséthanamine, est un composé organique disulfure formé lorsque la cystine est chauffée, ce qui entraîne une décarboxylation. Il s'agit d'un liquide instable et il est généralement manipulé sous forme de sel dihydrochlorure, qui est stable à des températures comprises entre 203 et 214 °C. La this compound est toxique si elle est avalée ou inhalée et potentiellement dangereuse par contact .

Méthodes De Préparation

La cystamine peut être synthétisée selon diverses méthodes :

Oxydation électrochimique : Cette méthode implique l'oxydation des thiols en disulfures à l'aide de techniques électrochimiques.

Systèmes de résines d'échange de borohydrure-sels de métaux de transition : Cette méthode utilise des résines d'échange de borohydrure combinées à des sels de métaux de transition comme le sulfate de cuivre pour oxyder les thiols en disulfures.

Analyse Des Réactions Chimiques

La cystamine subit plusieurs types de réactions chimiques :

Oxydation : La this compound peut être oxydée pour former divers produits, notamment la cystéamine et d'autres disulfures.

Réduction : La this compound peut être réduite en cystéamine à l'aide d'agents réducteurs.

Substitution : La this compound peut participer à des réactions de substitution où ses groupes amino sont remplacés par d'autres groupes fonctionnels.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs . Les principaux produits formés à partir de ces réactions comprennent la cystéamine, d'autres disulfures et des dérivés substitués .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Médecine : La this compound a été étudiée comme un composé médicinal potentiel pour le traitement des maladies neurodégénératives telles que la maladie de Huntington et la maladie d'Alzheimer.

Mécanisme d'action

La this compound exerce ses effets par plusieurs mécanismes :

Atténuation du stress oxydatif : La this compound atténue le stress oxydatif en augmentant les niveaux de cystéine et de glutathion.

Inhibition des enzymes : La this compound inhibe des enzymes telles que la transglutaminase 2 et la caspase 3 en modifiant les résidus de cystéine réactifs.

Modulation de la fonction mitochondriale : La this compound module la fonction mitochondriale, ce qui joue un rôle dans ses effets neuroprotecteurs.

Immunomodulation : La this compound a des effets immunomodulateurs, qui contribuent à son potentiel thérapeutique.

Applications De Recherche Scientifique

Cystamine is a compound with significant neuroprotective properties in preclinical studies of Parkinson's disease (PD) and Huntington's disease (HD) . Research indicates this compound's potential therapeutic applications extend to counteracting neurodegeneration and neuropsychiatric deficits .

Scientific Research Applications

Huntington's Disease (HD):

- ** повышения уровня BDNF:** Cysteamine, the reduced form of this compound approved by the FDA, increases brain levels of brain-derived neurotrophic factor (BDNF) and is neuroprotective in HD mice .

- Transglutaminase Inhibition: this compound is described as an in vitro transglutaminase (TGase) inhibitor, with TGase suspected of participating in HD pathogenesis . this compound treatment in HD mice can reduce neuronal intranuclear inclusions (NIIs), although this effect is not consistently observed .

- Heat Shock Proteins (Hsps): this compound increases the transcription of DnaJ-type heat shock proteins (Hsps), which prevent aggregation of mutant proteins, solubilize aggregated proteins, and promote ubiquitination and degradation of abnormal proteins .

- HSJ1b Interaction: this compound and HSJ1b are neuroprotective in HD by increasing the release of BDNF. This compound positively regulates BDNF release by increasing HSJ1 transcripts and inhibiting TGase .

- Clinical Trials: The beneficial effects of cysteamine have led to clinical trials in HD . this compound can also augment levels of brain-derived neurotrophic factor (BDNF) in mouse models of HD . More recently, cysteamine was shown to counteract toxicity mediated by mutant huntingtin in vitro in primary neuron and iPSC models of HD .

- Improved Outcomes in HD Models: this compound has demonstrated promise in murine models of HD, extending survival, improving body weight and motor performance, and delaying neuropathological sequelae .

Parkinson's Disease (PD):

- This compound has shown neuroprotective properties in preclinical studies of Parkinson's disease (PD) .

- Dopaminergic neurodegeneration induced by MPTP is prevented by cysteamine and this compound .

Other Therapeutic Applications:

- Amyotrophic Lateral Sclerosis (ALS): this compound significantly delayed the progression of ALS symptoms and reduced SOD1 oligomers and microglial activation in a G93A mouse model of ALS and cell culture models .

- Oculopharyngeal Muscular Dystrophy (OPMD): this compound prevents toxicity induced by aggregation of polyadenylate-binding protein nuclear 1 in a mouse model of Oculopharyngeal muscular dystrophy (OPMD) .

- Hypertension: this compound modulates blood pressure and reduces hypertension in spontaneously hypertensive rats .

- Chronic Kidney Disease (CKD): Cysteamine alleviates fibrosis and symptoms associated with chronic kidney disease (CKD) in mouse models of CKD .

- Cataract Formation: Cysteamine suppresses cataract formation induced by selenite in rats .

- Anti-malarial Effects: Cysteamine has anti-malarial effects, preventing the replication of the parasite, Plasmodium falciparum in vivo and also potentiates the action of the anti-malarial artemisinin .

- Anti-HIV-1 Effects: Cysteamine has been reported to have anti-HIV-1 effects .

- Wound Treatment: Ozonated solutions containing this compound display a cleansing effect and act as a powerful disinfectant, which kills even antibiotic-resistant or anaerobic bacteria .

- Immunomodulatory Effects: Cysteamine reduces the Mtb-specific immune response, whereas high doses induce late apoptosis and necrosis . Cysteamine significantly reduced the Th1-specific response in both TB and TBI compared with the untreated sample .

- Melanin Synthesis Inhibition: this compound at a concentration close to physiologic levels has multiple effects on the melanogenic pathway .

This compound and Cysteamine Effects in Brain Diseases

| Condition | Effects | Model |

|---|---|---|

| Neuroprotection from 3-nitropropionic acid (3NP) toxicity by this compound | Stimulates NF-E2 related factor 2 (Nrf2) signaling in cell culture and the 3-NP model of neurodegeneration in mice | in vitro, Mouse model |

| Haloperidol-induced toxicity and ischemic brain injury protection | Administration of this compound confers protection against haloperidol-induced toxicity and ischemic brain injury | Mouse model |

| Aggregation of amyloid β 1−42 (Aβ) | Aggregation of amyloid β 1−42 (Aβ) in astrocyte cultures reduced by this compound | Cultured astrocytes |

| HD | This compound elevated L-cysteine levels | R6/2 mouse model of HD and PC12 model of polyglutamine aggregation |

| Alpha-synuclein Aggregation | Transglutaminase-induced aggregation of alpha-synuclein decreased by this compound | in vitro and in COS-7 cells |

| HD | This compound significantly extended survival, improved body weight and motor performance, and delayed the neuropathological sequela | R6/2 mouse model of HD |

| HD | This compound increased viability of striatal progenitor cells harboring mutant huntingtin and prevented ROS formation in HD cells subjected to H2O2 and STS | STHdh Q7/Q7 and STHdh Q111/Q111 striatal progenitor cell lines |

| Mitochondrial Function in HD | Cysteamine and this compound prevented the 3-NP-mediated decrease in cellular and mitochondrial GSH levels as well as mitochondrial depolarization | STHdh Q7/Q7 and STHdh Q111/Q111 striatal progenitor cell lines |

| HD | This compound extended survival, reduced associated tremor and abnormal movements and ameliorated weight loss. Increased the transcription of the chaperone HDJ1/Hsp40 | R6/2 mouse model of HD |

Mécanisme D'action

Cystamine exerts its effects through several mechanisms:

Oxidative Stress Mitigation: This compound mitigates oxidative stress by increasing cysteine and glutathione levels.

Inhibition of Enzymes: This compound inhibits enzymes such as transglutaminase 2 and caspase 3 by modifying reactive cysteine residues.

Modulation of Mitochondrial Function: This compound modulates mitochondrial function, which plays a role in its neuroprotective effects.

Immunomodulation: This compound has immunomodulatory effects, which contribute to its therapeutic potential.

Comparaison Avec Des Composés Similaires

La cystamine est similaire à la cystéamine, le dérivé décarboxylé de l'acide aminé cystéine. Les deux composés ont des effets antioxydants et peuvent atténuer le stress oxydatif et l'inflammation . La this compound est la forme oxydée de la cystéamine et possède des propriétés uniques, telles que sa capacité à former des liaisons disulfure et son potentiel en tant qu'agent radioprotecteur .

Composés similaires

Activité Biologique

Cystamine is a compound that has garnered attention for its diverse biological activities, particularly as an inhibitor of transglutaminase (TGase) and its neuroprotective effects in various neurodegenerative diseases. This article delves into the biological activity of this compound, supported by empirical data, case studies, and research findings.

This compound is a disulfide derivative of cysteamine, characterized by its ability to inhibit TGase activity. TGases are enzymes that catalyze the formation of covalent bonds between proteins, which can lead to pathological conditions when dysregulated. This compound's mechanism of action involves the formation of mixed disulfide bonds with active site cysteine residues in TGases, effectively blocking their enzymatic activity. Studies indicate that this compound is a more potent inhibitor than cysteamine, demonstrating concentration-dependent inhibition in various cell lines including DU145 and HepG2 cells .

Neuroprotective Effects

This compound has been extensively studied for its neuroprotective properties, particularly in models of Huntington's disease (HD) and Parkinson's disease (PD). Research indicates that this compound treatment can:

- Extend survival and improve motor performance in HD models.

- Increase viability of striatal progenitor cells exposed to oxidative stress.

- Prevent aggregation of mutant huntingtin protein, which is pivotal in HD pathology .

The neuroprotective effects are attributed to the modulation of oxidative stress and inflammation pathways, with this compound enhancing levels of brain-derived neurotrophic factor (BDNF), crucial for neuronal survival and function .

Anticoagulant Activity

Recent studies have revealed that this compound exhibits anticoagulant properties by inhibiting fibrin crosslinking and reducing thrombin generation. This suggests a potential therapeutic role in managing coagulation disorders. The compound's effects on coagulation factors have been documented, indicating its utility in inflammatory diseases where transglutaminase activity contributes to pathogenesis .

Case Studies and Clinical Applications

- Huntington's Disease : In a study involving R6/2 mouse models, this compound significantly delayed the onset of neurological symptoms and improved overall health metrics such as body weight .

- Cystinosis Treatment : this compound's structural similarity to cysteamine has led to its exploration as a treatment for cystinosis, a condition characterized by cystine accumulation due to defective lysosomal transport. Early initiation of treatment has shown improved outcomes in patients .

- COVID-19 Research : Emerging data suggest that both cysteamine and this compound may exert antiviral effects against SARS-CoV-2, highlighting their potential role in infectious disease management .

Data Summary Table

Propriétés

IUPAC Name |

2-(2-aminoethyldisulfanyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2S2/c5-1-3-7-8-4-2-6/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQPRKLAWCIJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101418-33-1 (calcium salt), 16214-16-7 (sulfate), 17173-68-1 (hydrochloride), 21198-98-1 (di-hydrobromide), 56-17-7 (di-hydrochloride) | |

| Record name | Cystamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60199005 | |

| Record name | Cystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid; [Merck Index] | |

| Record name | Cystamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13555 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

51-85-4 | |

| Record name | Cystamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cystamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiobis(ethylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R110LV8L02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.